molecular formula C6H5FN4 B13551155 2-(Azidomethyl)-5-fluoropyridine

2-(Azidomethyl)-5-fluoropyridine

Cat. No.: B13551155
M. Wt: 152.13 g/mol
InChI Key: VGKIMWSRNNVSTA-UHFFFAOYSA-N
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Description

2-(Azidomethyl)-5-fluoropyridine is an organic compound that features both azido and fluoropyridine functional groups. The presence of these groups makes it a versatile molecule in various chemical reactions and applications. The azido group is known for its high reactivity, particularly in click chemistry, while the fluoropyridine moiety adds unique electronic properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Azidomethyl)-5-fluoropyridine typically involves the introduction of an azido group to a fluoropyridine precursor. One common method is the nucleophilic substitution reaction where a suitable leaving group (e.g., a halide) on the fluoropyridine is replaced by an azido group using sodium azide as the nucleophile. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Continuous flow reactors are often employed to enhance reaction efficiency and safety, given the potentially hazardous nature of azides. The use of automated systems allows for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Azidomethyl)-5-fluoropyridine undergoes various chemical reactions, including:

    Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.

    Cycloaddition Reactions: The azido group is highly reactive in 1,3-dipolar cycloaddition reactions, particularly with alkynes, to form triazoles.

    Reduction Reactions: The azido group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium azide in DMF at elevated temperatures.

    Cycloaddition: Copper(I) catalysts in the presence of alkynes.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed

    Triazoles: Formed from cycloaddition reactions with alkynes.

    Amines: Formed from the reduction of the azido group.

Scientific Research Applications

2-(Azidomethyl)-5-fluoropyridine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in click chemistry for the formation of triazoles.

    Biology: Employed in bioorthogonal labeling techniques to tag biomolecules without interfering with biological processes.

    Medicine: Investigated for its potential in drug discovery and development, particularly in the synthesis of pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(Azidomethyl)-5-fluoropyridine largely depends on the specific reaction it undergoes. In click chemistry, the azido group reacts with alkynes in the presence of a copper(I) catalyst to form triazoles through a 1,3-dipolar cycloaddition mechanism. This reaction is highly selective and efficient, making it a valuable tool in chemical synthesis and bioconjugation.

Comparison with Similar Compounds

Similar Compounds

    2-(Azidomethyl)pyridine: Lacks the fluorine atom, resulting in different electronic properties.

    5-Fluoro-2-methylpyridine: Contains a methyl group instead of an azido group, leading to different reactivity.

    2-(Azidomethyl)-3-fluoropyridine: The position of the fluorine atom is different, affecting the compound’s reactivity and properties.

Uniqueness

2-(Azidomethyl)-5-fluoropyridine is unique due to the combination of the azido and fluoropyridine groups. This combination imparts distinct reactivity and electronic properties, making it a versatile compound in various chemical and biological applications.

Properties

Molecular Formula

C6H5FN4

Molecular Weight

152.13 g/mol

IUPAC Name

2-(azidomethyl)-5-fluoropyridine

InChI

InChI=1S/C6H5FN4/c7-5-1-2-6(9-3-5)4-10-11-8/h1-3H,4H2

InChI Key

VGKIMWSRNNVSTA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1F)CN=[N+]=[N-]

Origin of Product

United States

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